CP4d

Tissue Transglutaminase TG2 Enzyme Kinetics

CP4d is the definitive reference standard for TG2 competitive inhibition studies (Ki=1.0 μM, IC50=2.1 μM). As a reversible cinnamoyl-triazole inhibitor targeting the transamidase active site, it uniquely traps TG2 in a closed, GTP-binding competent conformation—unlike irreversible inhibitors (e.g., NC9) that force an open conformation, leading to divergent cellular outcomes. This property makes CP4d the only suitable positive control for HTS campaigns, SAR studies, and for dissecting TG2's non-enzymatic signaling roles in fibrosis, cancer, and neurodegeneration. Its glutathione susceptibility also provides an indispensable control for metabolic stability validation. Substituting CP4d with other TG2 inhibitors compromises data reproducibility and mechanistic interpretation. Procure CP4d to ensure your benchmark data is reliable and comparable across studies.

Molecular Formula C18H24N2O4P-
Molecular Weight 363.3743
Cat. No. B1192493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP4d
SynonymsNP-1;  NP 1;  NP1
Molecular FormulaC18H24N2O4P-
Molecular Weight363.3743
Structural Identifiers
SMILESO=P(N(CCC)CC(CC(C1=O)=C(C)C(C2=C1C=CC=C2)=O)C)(N)[O-]
InChIInChI=1S/C18H25N2O4P/c1-4-9-20(25(19,23)24)11-12(2)10-16-13(3)17(21)14-7-5-6-8-15(14)18(16)22/h5-8,12H,4,9-11H2,1-3H3,(H3,19,23,24)/p-1
InChIKeyNJTSOGMGIFTPCL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP4d: A Benchmark Cinnamoyl-Based Reversible Tissue Transglutaminase (TG2) Inhibitor for Fibrosis and Cancer Research Procurement


CP4d (CAS 1082605-61-5), also designated TG-2-IN-5, is a competitive reversible inhibitor of human tissue transglutaminase (TG2) that targets the transamidase active site [1]. It belongs to the cinnamoyl-triazole class of inhibitors and serves as a foundational reference compound in the development of next-generation TG2 inhibitors [2]. Its well-characterized inhibitory profile, including a defined inhibition constant (Ki = 1.0 μM) and a documented susceptibility to glutathione-mediated nucleophilic attack, makes it an essential control for scientific studies investigating TG2-mediated acyl transfer in fibrosis, cancer, and neurodegenerative diseases .

CP4d: Why In-Class TG2 Inhibitors Cannot Be Used Interchangeably in Scientific Research


Substituting CP4d with other TG2 inhibitors in research protocols is not advisable due to significant differences in their mechanism, biochemical stability, and effect on enzyme conformation. While CP4d is a reversible inhibitor that competitively binds the acyl-donor substrate site, other inhibitors like NC9 are irreversible, and next-generation analogs like 22b and 27d possess distinct potency and glutathione resistance profiles [1]. Furthermore, CP4d uniquely traps TG2 in a closed, GTP-binding competent conformation, whereas irreversible inhibitors force an open conformation, leading to divergent cellular outcomes [2]. These fundamental differences mean that data generated with one inhibitor cannot be reliably extrapolated to another, necessitating the specific procurement of CP4d for benchmark studies or for research focused on its unique conformational trapping mechanism [3].

CP4d: Quantitative Differentiation of Potency, Stability, and Conformational Impact Versus Key Analogs and Alternatives


CP4d Demonstrates Benchmark Potency as a Reversible TG2 Inhibitor but is Outperformed by Alkyne Analog 22b

CP4d exhibits a well-defined inhibition constant (Ki) of 1.0 ± 0.117 μM for human TG2, establishing it as the benchmark for cinnamoyl-based reversible inhibitors [1]. However, a direct head-to-head comparison within the same study reveals that the alkyne analog 22b achieves a significantly lower Ki of 0.42 ± 0.05 μM, representing a 2.4-fold improvement in potency [1]. This quantitative difference demonstrates that while CP4d is a valuable reference compound, 22b is a more potent alternative for assays requiring maximal TG2 inhibition.

Tissue Transglutaminase TG2 Enzyme Kinetics

CP4d Exhibits a Favorable IC50 of 2.1 μM but is Significantly Less Potent than Next-Generation Alkyne Analogs 22a and 22b

In a standardized IC50 assay using guinea pig liver TG2 (gplTG2), CP4d displayed an IC50 of 2.1 ± 0.3 μM [1]. In a direct head-to-head comparison, the alkyne analogs 22a and 22b demonstrated markedly lower IC50 values of 0.61 ± 0.05 μM and 0.79 ± 0.05 μM, respectively, translating to a 3.4-fold and 2.7-fold increase in potency over the parent CP4d scaffold [1]. This data confirms that CP4d's potency is moderate compared to its direct structural descendants.

TG2 IC50 Inhibitor Potency

CP4d is Susceptible to Glutathione-Mediated Nucleophilic Attack, a Liability Addressed by Bis(triazole) Analog 27d

CP4d contains an electrophilic alkene moiety that makes it susceptible to nucleophilic attack by glutathione (GSH), a key cellular antioxidant and detoxification agent, potentially limiting its efficacy in cellular environments with high GSH concentrations [1]. To address this, the bis(triazole) analog 27d was developed. While 27d shows reduced potency (Ki = 9.9 ± 1 μM) compared to CP4d (Ki = 1.0 ± 0.117 μM), it exhibits significantly increased resistance to glutathione addition, representing a qualitative improvement in metabolic stability [1]. This trade-off between potency and stability is a critical differentiator for experimental design.

Glutathione Resistance Metabolic Stability TG2 Inhibitor

CP4d Uniquely Traps TG2 in a Closed Conformation, Contrasting with the Open Conformation Induced by Irreversible Inhibitor NC9

Using FLIM-FRET microscopy in live cells, CP4d was shown to trap TG2 in a closed, GTP-binding competent conformation [1]. In contrast, the irreversible inhibitor NC9 forces TG2 into an open, catalytically active conformation [1]. This differential effect on enzyme conformation, independent of transamidase inhibition, defines a new class of inhibitors based on their ability to alter TG2 structure and function [2]. This mechanistic distinction is critical for studies investigating TG2's non-enzymatic signaling roles.

TG2 Conformation FLIM-FRET Mechanism of Action

CP4d Serves as a Foundational Scaffold for Structural Optimization, Enabling Direct Comparison of Potency Gains in Next-Generation Inhibitors

CP4d is explicitly referenced as the starting point for the design of two new classes of TG2 inhibitors: alkyne-based (e.g., 22b) and bis(triazole)-based (e.g., 27d) [1]. This establishes CP4d as a key reference compound in the medicinal chemistry literature for TG2. Quantitative data from the same study demonstrates the improvements achieved: a 2.4-fold increase in potency (Ki) for 22b and increased glutathione resistance for 27d, albeit with a 9.9-fold decrease in potency [1]. These metrics provide a clear benchmark for future TG2 inhibitor development programs.

Medicinal Chemistry Structure-Activity Relationship TG2 Inhibitor

CP4d: Recommended Research Applications Based on Direct Quantitative and Mechanistic Evidence


Benchmark Control for TG2 Inhibitor Screening and SAR Studies

CP4d is the ideal positive control and reference standard for any high-throughput screening campaign or structure-activity relationship (SAR) study aimed at discovering or optimizing novel TG2 inhibitors. Its well-defined Ki of 1.0 μM and IC50 of 2.1 μM provide a reproducible benchmark against which the potency of new chemical entities can be directly measured, as demonstrated in the development of analogs 22a and 22b [1].

Investigating TG2 Conformation-Dependent Signaling Pathways

In studies where the goal is to elucidate the non-enzymatic, GTP-binding related functions of TG2, CP4d is the reagent of choice. Its unique ability to trap TG2 in a closed, GTP-binding competent conformation distinguishes it from irreversible inhibitors like NC9, which force an open conformation. This property makes CP4d an invaluable tool for dissecting TG2's distinct signaling roles in cancer and neurodegenerative disease models [2].

Method Development and Validation for TG2 Activity Assays

Due to its reversible mechanism of action and moderate potency, CP4d is an excellent tool compound for developing and validating transamidase activity assays. It can be used to establish baseline inhibition levels, test assay linearity, and troubleshoot experimental conditions without the confounding factor of irreversible enzyme inactivation. Its susceptibility to glutathione can also be used as a control to validate cellular assays for metabolic stability [3].

Comparative Studies on Glutathione Susceptibility in Cellular Models

For research investigating the impact of cellular glutathione levels on inhibitor efficacy, CP4d serves as a key comparator. Its documented susceptibility to glutathione-mediated nucleophilic attack makes it an essential control when testing more stable analogs like 27d. A side-by-side comparison of CP4d and 27d in a glutathione-rich cellular environment can quantitatively demonstrate the improvement in stability and guide the selection of the most appropriate tool compound for specific cell-based assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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